[4-(4-Hydroxyphenyl)phenyl]-phenylmethanone
Overview
Description
[4-(4-hydroxyphenyl)phenyl]-phenylmethanone is a member of benzophenones.
Scientific Research Applications
Bioisostere Development
[4-(4-Hydroxyphenyl)phenyl]-phenylmethanone and its derivatives have been explored as bioisosteres for various pharmacological targets. For instance, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was synthesized as a potent in vitro inhibitor of aldose reductase, showcasing its potential in managing diabetes complications through inhibitory action on aldose reductase and glycation processes (Nicolaou, Zika, & Demopoulos, 2004). This compound demonstrated substantial activity in experimental glycation models relevant to diabetes mellitus, suggesting a valuable lead structure for further drug development.
Crystal Structure Analysis
Synthetic methodologies for derivatives of [4-(4-Hydroxyphenyl)phenyl]-phenylmethanone have facilitated structural and crystallographic studies. For example, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone led to the determination of its crystal structure, providing insights into the molecular configuration and potential interactions relevant to material science and molecular design (Kuang Xin-mou, 2009).
Antimicrobial Activity
Research into the antimicrobial properties of compounds related to [4-(4-Hydroxyphenyl)phenyl]-phenylmethanone has yielded promising results. Novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives showed significant antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, indicating their potential as therapeutic agents for tuberculosis (Ali & Yar, 2007).
Chemical Synthesis and Characterization
The development of synthetic routes for [4-(4-Hydroxyphenyl)phenyl]-phenylmethanone and its analogs has been a focus of research, aiming to facilitate the generation of biologically active compounds. A novel synthesis approach was developed for 4-(3-methyl-1H-indol-2yl)phenylmethanone, highlighting efficient methods for producing compounds with potential therapeutic applications (Harindran Suhana & S. Rajeswari, 2017).
properties
CAS RN |
5623-46-1 |
---|---|
Product Name |
[4-(4-Hydroxyphenyl)phenyl]-phenylmethanone |
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
[4-(4-hydroxyphenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H14O2/c20-18-12-10-15(11-13-18)14-6-8-17(9-7-14)19(21)16-4-2-1-3-5-16/h1-13,20H |
InChI Key |
IURCXIQRULDEEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O |
Other CAS RN |
5623-46-1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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